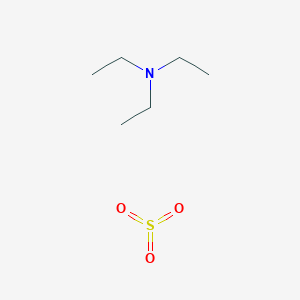

N,N-diethylethanamine; sulfur trioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68185. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethylethanamine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHPEVZFVMVUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278539 | |

| Record name | Sulfur trioxide triethylamine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761-01-3 | |

| Record name | 761-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfur trioxide triethylamine complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfur Trioxide - Triethylamine Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the N,N-diethylethanamine; Sulfur Trioxide Complex: Properties, Applications, and Experimental Protocols

Introduction: A Versatile and Manageable Sulfonating Agent

In the landscape of modern organic synthesis, the N,N-diethylethanamine; sulfur trioxide complex, also known as the triethylamine sulfur trioxide (TEA-SO3) complex, stands out as a highly effective and versatile reagent.[1] It serves as a stabilized, solid, and easily handleable source of sulfur trioxide, a powerful electrophile that is otherwise a challenging and hazardous gas to manage in a laboratory setting.[2] The formation of an adduct with triethylamine moderates the reactivity of SO3, allowing for more controlled and selective sulfonation and sulfation reactions.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core properties, synthesis, and applications of the TEA-SO3 complex. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Physicochemical and Spectroscopic Properties

The TEA-SO3 complex is a white to light yellow crystalline solid.[4] Its physical and chemical characteristics are crucial for its proper handling, storage, and application in synthesis.

| Property | Value | References |

| CAS Number | 761-01-3 | |

| Molecular Formula | C6H15N·SO3 | |

| Molecular Weight | 181.25 g/mol | |

| Melting Point | ~85 °C | [4][5] |

| Appearance | White to light yellow powder or crystals | [4] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [6] |

| Storage Temperature | 2-8°C, under inert gas | [4][5][7] |

Expert Insight: The recommended storage at 2-8°C under an inert atmosphere is critical to prevent hydrolysis. The complex is moisture-sensitive and can react with atmospheric water to form sulfuric acid, which can lead to degradation of the reagent and affect the outcome of subsequent reactions.[8]

Synthesis and Formulation: A Self-Validating Protocol

While the TEA-SO3 complex is commercially available, an in-house preparation can be advantageous for large-scale operations or when high purity is paramount. The following protocol is a convenient and scalable method for its synthesis.[9]

Experimental Protocol: Preparation of Triethylamine-Sulfur Trioxide Complex

Materials:

-

Triethylamine (Et3N)

-

Chlorosulfonic acid (ClSO3H)

-

Dichloromethane (CH2Cl2), anhydrous

-

Ice

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

Equipment:

-

Three-necked flask

-

Mechanical stirrer

-

Drying tubes

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a 2L three-necked flask equipped with a mechanical stirrer and drying tubes, prepare a solution of triethylamine (121.2 g, 1.2 mol) in dichloromethane (400 ml). Cool the flask in an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add a solution of chlorosulfonic acid (69.6 g, 0.6 mol) in dichloromethane (200 ml) dropwise to the stirred triethylamine solution over a period of 1.5 hours. A vigorous reaction will occur, and a precipitate of triethylamine hydrochloride will form.

-

Workup: Once the addition is complete, pour the reaction mixture into ice water (300 ml).

-

Extraction and Drying: Separate the organic layer and wash it with water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification and Isolation: Filter the solution. The colorless filtrate is then concentrated under reduced pressure to yield a crystalline solid.

-

Recrystallization (Optional): For higher purity, the solid can be recrystallized from a dichloromethane/heptane mixture to afford colorless, shiny prisms.[9]

Trustworthiness through Causality: The use of two equivalents of triethylamine is crucial. One equivalent reacts with chlorosulfonic acid to form the desired TEA-SO3 complex, while the second equivalent neutralizes the hydrogen chloride byproduct, forming triethylamine hydrochloride.[9] This prevents the highly acidic HCl from causing unwanted side reactions. The dropwise addition at low temperature is essential to control the highly exothermic reaction.

Core Applications in Organic Synthesis

The TEA-SO3 complex is a cornerstone reagent for introducing sulfonate groups into organic molecules.

Sulfation of Alcohols and Phenols

The most prominent application of the TEA-SO3 complex is the sulfation of a wide range of molecules containing hydroxyl groups, such as alcohols, phenols, carbohydrates, and steroids.[2] This transformation is critical in drug development to enhance water solubility, bioavailability, or to mimic naturally occurring sulfated metabolites.[9]

Mechanism of Sulfation:

The reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the complex. The triethylamine moiety acts as a leaving group and subsequently as a base to neutralize the protonated sulfate ester.

Caption: Mechanism of alcohol sulfation using TEA-SO3.

Role in Oxidation Reactions: The Parikh-Doering Oxidation

While the TEA-SO3 complex itself is not an oxidant, it is a key activator in the Parikh-Doering oxidation. This reaction transforms primary and secondary alcohols into aldehydes and ketones, respectively, using dimethyl sulfoxide (DMSO) as the oxidant.[10] The TEA-SO3 complex (or more commonly, the pyridine-SO3 complex) activates DMSO, making it susceptible to nucleophilic attack by the alcohol.[1] This method is prized for its mild reaction conditions, often conducted between 0°C and room temperature, avoiding the need for cryogenic temperatures required by other oxidation protocols like the Swern oxidation.[10]

Other Synthetic Applications

The versatility of the TEA-SO3 complex extends to:

-

Synthesis of Sulfonamides: Crucial structural motifs in many antibacterial drugs, diuretics, and hypoglycemic agents.[9]

-

Polymer Chemistry: Used for the modification of polymers to enhance properties like thermal stability and chemical resistance.[11]

-

Catalysis: Acts as a catalyst in various reactions, including esterification and polymerization, to improve reaction rates and yields.[1][11]

Experimental Workflow: A Generalized Sulfation Procedure

The following diagram illustrates a typical workflow for the sulfation of an alcohol, emphasizing the key steps and considerations for a successful and reproducible experiment.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. SULFUR TRIOXIDE-TRIETHYLAMINE COMPLEX | 761-01-3 [chemicalbook.com]

- 6. Sulfur trioxide triethylamine complex | 761-01-3 | FS61304 [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 10. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

- 11. ajpaonline.com [ajpaonline.com]

The Triethylamine Sulfur Trioxide Complex: A Comprehensive Technical Guide for Synthetic Chemists

For researchers, medicinal chemists, and professionals in drug development, the precise installation of sulfate groups can be a pivotal step in modulating the biological activity, solubility, and pharmacokinetic profiles of molecules. Among the arsenal of sulfating agents, the triethylamine sulfur trioxide (TEA-SO₃) complex stands out as a versatile, manageable, and selective reagent. This guide provides an in-depth exploration of the TEA-SO₃ complex, from its fundamental chemical structure to its practical application in complex organic synthesis, grounded in established scientific principles and field-proven insights.

Unveiling the Triethylamine Sulfur Trioxide Complex: Structure and Properties

The triethylamine sulfur trioxide complex is a stable, white to light brown crystalline solid that serves as a convenient and safer alternative to neat sulfur trioxide[1]. Its efficacy lies in its ability to deliver a single equivalent of sulfur trioxide in a controlled manner, mitigating the often-aggressive and non-selective nature of free SO₃.

The Zwitterionic Architecture

At its core, the TEA-SO₃ complex is a Lewis acid-base adduct. The lone pair of electrons on the nitrogen atom of triethylamine, a Lewis base, donates to the electron-deficient sulfur atom of sulfur trioxide, a potent Lewis acid. This interaction results in the formation of a stable zwitterionic complex.

Caption: Overall reaction for the synthesis of TEA-SO₃.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures and has been validated for scalability.[2]

Materials:

-

Triethylamine (2 eq)

-

Chlorosulfonic acid (1 eq)

-

Dichloromethane (anhydrous)

-

Cyclohexane (for recrystallization)

-

Ice-water bath

-

Magnetic stirrer

-

Dropping funnel

-

Round-bottom flask

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube, dissolve triethylamine (2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to below 10 °C using an ice-water bath. This is a critical step to control the exothermic nature of the reaction.

-

Addition of Chlorosulfonic Acid: Slowly add a solution of chlorosulfonic acid (1 equivalent) in anhydrous dichloromethane to the stirred triethylamine solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. A white precipitate of triethylammonium chloride will form.

-

Reaction Completion and Workup: Once the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 30 minutes.

-

Isolation: Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Purification: The filtrate, containing the desired TEA-SO₃ complex, can be purified by recrystallization from a dichloromethane/cyclohexane solvent system to yield the pure product.

Self-Validation: The purity of the synthesized complex can be assessed by its melting point and spectroscopic methods (¹H NMR and IR). The quality and concentration of active sulfur trioxide can be determined using potentiometric titration.[2]

Applications in Drug Development and Organic Synthesis: The Art of Sulfation

The primary application of the TEA-SO₃ complex is as a mild and selective sulfating agent for a wide range of functional groups, most notably alcohols and phenols.[3] This is particularly valuable in the synthesis of drug candidates and their metabolites, where the introduction of a sulfate moiety can significantly impact biological activity and pharmacokinetic properties.

The Mechanism of Sulfation: A Controlled Electrophilic Attack

The sulfation of an alcohol with the TEA-SO₃ complex proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the complex. The triethylamine moiety acts as a leaving group, which is subsequently protonated by the alcohol, facilitating the reaction.

Caption: General mechanism of alcohol sulfation with TEA-SO₃.

The moderated reactivity of the TEA-SO₃ complex, compared to harsher reagents like chlorosulfonic acid or oleum, is a direct consequence of the stable N-S bond. This controlled reactivity allows for cleaner reactions with fewer side products, which is a significant advantage in multi-step syntheses.[4][5]

Causality in Experimental Choices: The Role of the Amine

The choice of the amine in the sulfur trioxide complex is not arbitrary; it directly influences the reagent's reactivity and selectivity.[4][5] The Lewis basicity of the amine is a key factor:

-

Stronger Lewis Bases (e.g., Triethylamine, Trimethylamine): Form more stable complexes, leading to lower reactivity. These are ideal for sulfating sensitive substrates where over-reaction or degradation is a concern.

-

Weaker Lewis Bases (e.g., Pyridine): Form less stable, more reactive complexes. Pyridine-SO₃ is often used when a more potent sulfating agent is required.

This tunable reactivity allows the synthetic chemist to select the appropriate amine-SO₃ complex for a specific transformation, a testament to the elegance and precision of modern organic synthesis.

Regioselectivity in Carbohydrate Sulfation: A Case Study

The sulfation of carbohydrates is a prominent area where the selectivity of amine-SO₃ complexes is crucial. The regioselective sulfation of specific hydroxyl groups in a polyol system like a sugar is a significant challenge. The choice of the amine-SO₃ complex can influence which hydroxyl group is preferentially sulfated.[5] For instance, in the sulfation of trimethylsilyl cellulose, using SO₃-triethylamine has been shown to favor the formation of cellulose-2-sulfates with good regioselectivity.[6] This selectivity is often governed by a combination of steric and electronic factors, as well as the reaction conditions.

Handling and Safety: A Scientist's Responsibility

The triethylamine sulfur trioxide complex is a corrosive material and should be handled with appropriate safety precautions.[7]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves.

-

Skin Protection: A lab coat should be worn.

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust.

-

Prevent contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place (2-8 °C).[1]

-

Keep away from moisture and incompatible materials.

Conclusion: A Valuable Tool for Modern Synthesis

The triethylamine sulfur trioxide complex is a powerful and versatile reagent that has earned its place in the toolkit of synthetic chemists. Its manageable reactivity, coupled with its ability to be tuned by the choice of the amine, makes it an invaluable asset for the selective sulfation of a wide array of organic molecules. A thorough understanding of its structure, synthesis, and reaction mechanisms, as outlined in this guide, will enable researchers and drug development professionals to harness its full potential in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

- Sulfur Trioxide Amine Complexes: - RSC Speciality Chemicals Sector. (n.d.).

- Sulfur trioxide Amine complexes: more than reagents - ResearchGate. (n.d.).

- SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX(3162-58-1) 1H NMR spectrum. (n.d.).

- Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC - NIH. (n.d.).

- EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes - Google Patents. (n.d.).

- Chemical Sulfation of Small Molecules – Advances and Challenges - PMC - NIH. (n.d.).

- sulfur trioxide trimethylamine complex(3162-58-1)ir1 - ChemicalBook. (n.d.).

- Regioselective sulfation of trimethylsilyl cellulose using different SO3-complexes. (2025, August 9).

- Multiple and regioselective introduction of protected sulfates into carbohydrates using sulfuryl imidazolium salts - PubMed. (2009, December 18).

- Sulfur trioxide triethylamine complex, Sulfur basis - Chem-Impex. (n.d.).

- a strategy for synthesising sulfated molecules - University of Birmingham's Research Portal. (2019, March 12).

- Sulfur trioxide triethylamine complex, 1 X 10 g (84739-10G). (n.d.).

- US3334139A - Production of trimethylamine-sulfur trioxide complex - Google Patents. (n.d.).

- Vinod Ahirrao*, Rajiv Jadhav, Kiran More, Rahul Kale, Vipul Rane, Jaydeo Kilbile, Mohammad Rafeeq, Ravindra Yeole - Asian Journal of Pharmaceutical Analysis. (n.d.).

- Mechanism of alcohol sulfation (adapted from Roberts, 1998) - ResearchGate. (n.d.).

- Optimizing Organic Synthesis with Sulfur Trioxide Triethylamine Complex. (2025, October 17).

- Sulfur Trioxide - Triethylamine Complex 761-01-3 | Tokyo Chemical Industry Co., Ltd.(JP). (n.d.).

- Sulfur trioxide triethylamine complex | CAS 761-01-3 | SCBT. (n.d.).

- Sulfurtrioxide Trimethylamine | Chemical Intermediate Producer - lifechem pharma. (n.d.).

-

1 H NMR spectra (400 MHz, D 2 O) of (a) triethylamine, (b) MsOH, (c)... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ajpaonline.com [ajpaonline.com]

- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

synthesis of N,N-diethylethanamine; sulfur trioxide

An In-Depth Technical Guide to the Synthesis and Application of Triethylamine-Sulfur Trioxide Complex

Authored by a Senior Application Scientist

Foreword: A Modern Perspective on a Classic Reagent

In the landscape of modern organic synthesis, efficiency, selectivity, and safety are paramount. While a vast array of sophisticated reagents are continually being developed, it is often the well-established, versatile compounds that form the bedrock of transformative chemical innovation. The triethylamine-sulfur trioxide (TEA-SO₃) complex is a prime example of such a reagent. This guide provides an in-depth exploration of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique capabilities. We will delve into the causality behind experimental choices, ensuring a robust and reproducible understanding of this powerful synthetic tool.

Introduction to the Triethylamine-Sulfur Trioxide Complex

The triethylamine-sulfur trioxide complex, also known as N,N-diethylethanamine-sulfur trioxide adduct, is a stable, easy-to-handle solid that serves as a mild and selective sulfonating agent.[1][2] Unlike free sulfur trioxide, which is a highly reactive and difficult-to-handle gas, its complex with triethylamine moderates its reactivity, allowing for controlled sulfonation of a wide range of organic molecules.[3] This adduct has found extensive use in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[2][4] Its applications range from the introduction of sulfonic acid groups to enhance water solubility to its use as a catalyst in various organic transformations.[1][2][5]

Key Properties and Advantages

The utility of the TEA-SO₃ complex stems from a combination of its physical and chemical properties.

| Property | Value | Significance for Application |

| Molecular Formula | C₆H₁₅NO₃S[6] | Defines its composition and molecular weight. |

| Molecular Weight | 181.25 g/mol [6] | Essential for stoichiometric calculations in synthesis. |

| Appearance | White to light yellow crystalline powder[7][8] | Allows for easy visual assessment of purity. |

| Melting Point | ~85-93 °C[7] | Provides a physical constant for identification and purity. |

| Solubility | Soluble in hot water and ethanol; slightly soluble in dimethyl sulfoxide and methanol.[9] | Guides the choice of solvents for reactions and purification. |

| Stability | Moisture-sensitive and heat-sensitive solid.[7] | Dictates handling and storage conditions. |

The primary advantages of using the TEA-SO₃ complex over other sulfonating agents like chlorosulfonic acid or oleum include its moderated reactivity, which leads to cleaner reactions and higher yields, and its selectivity for O- and N-sulfation.[3]

Synthesis of the Triethylamine-Sulfur Trioxide Complex: A Mechanistic Approach

The synthesis of the TEA-SO₃ complex is a classic example of a Lewis acid-base reaction. Sulfur trioxide, a potent Lewis acid, readily reacts with the Lewis base triethylamine. While direct reaction with gaseous SO₃ is possible, it is often impractical on a laboratory and industrial scale due to the hazardous nature of SO₃.[10] A more common and safer approach involves the reaction of triethylamine with a more manageable source of sulfur trioxide, such as chlorosulfonic acid.

Reaction Mechanism

The reaction between triethylamine and chlorosulfonic acid proceeds through a two-step mechanism.

Figure 1: Reaction of Triethylamine with Chlorosulfonic Acid.

In the initial step, the lone pair of electrons on the nitrogen atom of triethylamine attacks the electrophilic sulfur atom of chlorosulfonic acid. This results in the formation of an intermediate salt. Subsequently, the intermediate eliminates a molecule of hydrogen chloride to yield the stable triethylamine-sulfur trioxide complex.

Experimental Protocol

This protocol is adapted from established industrial procedures, prioritizing safety and yield.[10]

Materials:

-

Triethylamine (0.5 mol)

-

Chlorosulfonic acid (0.507 mol)

-

Methylene chloride (100 mL)

-

Gaseous ammonia

-

Water

Procedure:

-

In a well-ventilated fume hood, dissolve triethylamine (50.5 g, 0.5 mol) in 100 mL of methylene chloride in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cool the solution in an ice bath to maintain a temperature below 20°C.

-

Slowly add chlorosulfonic acid (33.5 mL, 0.507 mol) dropwise from the dropping funnel. The initial phase of the reaction is highly exothermic and requires careful control of the addition rate.

-

After the complete addition of chlorosulfonic acid, pass gaseous ammonia through the solution until the pH becomes basic. This step is crucial to neutralize the hydrogen chloride byproduct and recover any triethylamine that may have formed its hydrochloride salt, thereby increasing the yield.[10]

-

With vigorous agitation, add 80 mL of water to the resulting suspension to dissolve the ammonium chloride byproduct.

-

Filter the mixture to isolate the solid product.

-

Wash the filter cake three times with 30 mL portions of methylene chloride.

-

Dry the product under vacuum to obtain the triethylamine-sulfur trioxide complex. The expected yield is approximately 80.61%.[10]

Applications in Organic Synthesis

The triethylamine-sulfur trioxide complex is a versatile reagent with a broad range of applications in organic synthesis.[1][2]

Sulfation of Alcohols and Phenols

One of the most common applications of the TEA-SO₃ complex is the sulfation of alcohols and phenols to form sulfate esters.[11] This reaction is particularly important in drug development for modifying the pharmacokinetic properties of molecules, such as increasing water solubility for improved bioavailability.[4]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. labproinc.com [labproinc.com]

- 8. SULFUR TRIOXIDE-TRIETHYLAMINE COMPLEX CAS#: 761-01-3 [chemicalbook.com]

- 9. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of the Triethylamine Sulfur Trioxide (TEA-SO3) Complex

Executive Summary

The sulfation of organic molecules is a cornerstone of synthetic chemistry, critical for modulating the biological activity, solubility, and reactivity of a vast array of compounds, from pharmaceuticals to polymers.[1][2] Historically, this transformation has been fraught with challenges, primarily due to the aggressive and non-selective nature of classical sulfating agents like oleum and chlorosulfonic acid.[2][3] The advent of amine-sulfur trioxide complexes, particularly the Triethylamine Sulfur Trioxide (TEA-SO3) complex, marked a significant advancement, offering a stable, mild, and highly selective reagent.[4][5] This guide provides an in-depth examination of the TEA-SO3 complex, elucidating its core mechanism of action, outlining its physicochemical properties, and presenting a validated experimental framework for its application. We will explore the causality behind its moderated reactivity and demonstrate its utility for researchers, chemists, and professionals in drug development.

Introduction: The Critical Role of Sulfation and the Need for Controlled Reagents

Sulfation, the addition of a sulfo group (–SO3H), is a fundamental transformation in both biological and industrial chemistry. In biological systems, sulfation is a key Phase II metabolic reaction that increases the hydrophilicity of xenobiotics, facilitating their excretion.[3][6] It can also activate or deactivate endogenous molecules, playing a pivotal role in cellular signaling and homeostasis.[1][3] In industrial synthesis, the introduction of a sulfonic acid group is essential for producing detergents, dyes, ion-exchange resins, and a wide range of pharmaceuticals, including sulfa drugs, diuretics, and anticoagulants.[2][7]

The primary challenge in chemical sulfation lies in controlling the immense reactivity of sulfur trioxide (SO3), a powerful Lewis acid.[8][9] Reagents like concentrated sulfuric acid and oleum are effective but often lead to side reactions, charring, and poor regioselectivity, especially with sensitive substrates.[2] This necessity for a more controlled SO3 source led to the development of sulfur trioxide-amine adducts.[4][8] By forming a dative bond with a Lewis base, such as a tertiary amine, the electrophilicity of the sulfur atom in SO3 is tempered, creating a reagent that is solid, stable, and easier to handle, yet sufficiently reactive for efficient sulfation.[5][9] Among these, the triethylamine SO3 complex (TEA-SO3) has emerged as a versatile and widely used reagent due to its balanced reactivity and favorable physical properties.[4][8]

The Triethylamine SO3 Complex: Formation and Physicochemical Properties

The TEA-SO3 complex is a white to light brown crystalline solid that is significantly more stable and less hygroscopic than free SO3.[10] Its stability makes it a user-friendly reagent for packaging, transportation, and long-term storage, which is a notable advantage over other amine complexes like the pyridine-SO3 adduct.[11]

Synthesis and Formation

The complex is typically prepared by the reaction of a sulfur trioxide precursor, such as chlorosulfonic acid (ClSO3H), with triethylamine (TEA) in an inert chlorinated solvent like dichloromethane.[11][12] The reaction is highly exothermic and must be performed at low temperatures (below 10°C) to prevent degradation.[11] The stoichiometry involves two equivalents of triethylamine: one to react with the chlorosulfonic acid to form the complex, and the second to neutralize the hydrochloric acid byproduct, forming triethylammonium chloride.

Reaction: ClSO3H + 2 (C2H5)3N → (C2H5)3N·SO3 + (C2H5)3NH+Cl−

The desired TEA-SO3 complex is then isolated and purified by recrystallization.[11]

Physicochemical Data

The properties of the TEA-SO3 complex are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 761-01-3 | [10][13] |

| Molecular Formula | C6H15N·SO3 | [10][13] |

| Molecular Weight | 181.25 g/mol | [10][13] |

| Appearance | White to light brown powder | [10] |

| Melting Point | ~85 °C | [10] |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), chlorinated solvents; reacts with water. | [14] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere. | [10] |

Core Mechanism of Action: Electrophilic Sulfation

The efficacy of the TEA-SO3 complex lies in its ability to act as an electrophilic "SO3 donor" in a controlled manner. The triethylamine molecule serves as a carrier, moderating the reactivity of SO3 and preventing the harsh conditions associated with free SO3.[5]

The sulfation reaction proceeds via a nucleophilic attack by the substrate—typically an alcohol (R-OH), phenol (Ar-OH), or amine (R-NH2)—on the electrophilic sulfur atom of the complex.

The key mechanistic steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen (or nitrogen) of the substrate attacks the sulfur atom of the TEA-SO3 complex.

-

Transition State: A pentacoordinate transition state is formed where the S-N bond of the complex begins to break as the new S-O (or S-N) bond forms.

-

Leaving Group Departure: The triethylamine molecule is displaced as a neutral leaving group.

-

Proton Transfer: The resulting intermediate is a zwitterionic species (R-O+-SO3−). A base, often excess triethylamine or another added base, deprotonates the substrate's oxygen, yielding the final alkyl sulfate or aryl sulfate anion.

-

Workup: An aqueous workup and subsequent neutralization or ion exchange yields the final sulfated product, often as a stable salt (e.g., sodium or potassium salt).

The Lewis base strength of the amine directly correlates with the stability of the complex and, inversely, its reactivity.[9] Triethylamine is a stronger Lewis base than pyridine, making the TEA-SO3 complex more stable and less reactive than the pyridine-SO3 complex.[5][9] This allows for greater selectivity, particularly with substrates possessing multiple reactive sites.

Caption: Mechanism of alcohol sulfation using TEA-SO3.

Field-Proven Insight: A Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for the sulfation of a model flavonoid, quercetin, a reaction that demonstrates the utility of TEA-SO3 with poly-functional molecules.[8] The protocol is designed to be self-validating by incorporating clear steps for reagent handling, reaction monitoring, and product isolation.

Experimental Protocol: Sulfation of Quercetin

Objective: To synthesize quercetin sulfates using the TEA-SO3 complex in a polar aprotic solvent.

Materials:

-

Quercetin (substrate)

-

Triethylamine sulfur trioxide (TEA-SO3) complex

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (for pH adjustment)

-

Methanol

-

Acetone

-

Deionized Water

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Procedure:

-

Substrate Solubilization (Causality: Ensure a homogenous reaction mixture): Dissolve 100 mg of quercetin in 10 mL of anhydrous DMF in a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Stir until fully dissolved.

-

Reagent Addition (Causality: Controlled addition prevents overheating and side reactions): In a separate vial, dissolve 3-5 molar equivalents of the TEA-SO3 complex in 5 mL of anhydrous DMF. Add this solution dropwise to the stirring quercetin solution at room temperature over 15-20 minutes.

-

Reaction Execution (Causality: Heat accelerates the reaction toward completion): Heat the reaction mixture to 40-50°C and stir under a nitrogen atmosphere. The progress of the reaction should be monitored.

-

Reaction Monitoring (Causality: Self-validation to confirm substrate consumption): Every hour, take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with a suitable solvent system (e.g., ethyl acetate:methanol:water). The disappearance of the quercetin spot and the appearance of more polar product spots indicate reaction progression.

-

Reaction Quenching (Causality: Stop the reaction and neutralize excess reagent): Once the reaction is complete (typically 3-6 hours), cool the flask to 0°C in an ice bath. Slowly add 5 mL of methanol to quench any unreacted TEA-SO3 complex.

-

pH Adjustment and Precipitation (Causality: Product is often more stable as a salt and precipitation aids isolation): Adjust the pH of the solution to ~7.0 using triethylamine. Pour the mixture into 100 mL of cold acetone to precipitate the sulfated product as a triethylammonium salt.

-

Product Isolation (Causality: Purification of the final product): Collect the precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum to yield the crude sulfated quercetin. Further purification can be achieved using column chromatography if multiple sulfated isomers are present.

Workflow Visualization

Caption: Experimental workflow for the sulfation of quercetin.

Applications in Drug Development and Organic Synthesis

The TEA-SO3 complex is a powerful tool in modern organic synthesis and drug development due to its mild and selective nature.

-

Pharmaceutical Synthesis: It is instrumental in preparing sulfonamide-based drugs, which are vital antibacterial agents.[7] It is also used to synthesize sulfated prodrugs, where a sulfate group is added to a drug molecule to improve its solubility or to enable targeted delivery (e.g., to the colon).[15]

-

Biomolecule Modification: The complex is widely used for the sulfation of carbohydrates, flavonoids, steroids, and proteins.[8] This is crucial for creating synthetic heparin analogs, which have anticoagulant properties, and for studying the biological roles of sulfated metabolites.[1][16]

-

Polymer and Materials Science: TEA-SO3 is used to modify polymers, enhancing their thermal stability, chemical resistance, and performance characteristics for industrial applications.[10]

Conclusion

The triethylamine sulfur trioxide complex represents a significant refinement in the field of sulfation chemistry. Its mechanism of action, centered on the controlled delivery of an electrophilic SO3 moiety, allows chemists to perform sulfations with a level of precision and mildness unattainable with classical reagents. By forming a stable, handleable adduct, the complex tempers the extreme reactivity of sulfur trioxide, enabling selective transformations on complex and sensitive substrates. This unique combination of stability, safety, and balanced reactivity ensures that the TEA-SO3 complex will remain an indispensable tool for researchers and scientists in drug discovery, materials science, and synthetic chemistry.

References

-

Chem-Impex. (n.d.). Sulfur trioxide triethylamine complex, Sulfur basis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, October 17). Optimizing Organic Synthesis with Sulfur Trioxide Triethylamine Complex. Retrieved from [Link]

-

Alshehri, J., & Jones, A. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry. Retrieved from [Link]

-

Alshehri, J., & Jones, A. (2024, April 8). Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. ChemRxiv. Retrieved from [Link]

-

Alshehri, J., & Jones, A. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Portland Press. Retrieved from [Link]

-

Ahirrao, V., et al. (2022). An Accurate and Precise Analytical Method for Estimation of Active Sulfur Trioxide and Sulfuric acid in Triethylamine Sulfur Trioxide Complex. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Dhar, S. (2012). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC - NIH. Retrieved from [Link]

-

Britannica, The Editors of Encyclopaedia. (2015, February 25). sulfonation. Encyclopedia Britannica. Retrieved from [Link]

-

Kelly, D. (2015). Sulfur Trioxide-Amine Adducts. ResearchGate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Pharmaceutical Intermediates: The Role of Sulfur Trioxide Triethylamine Complex. Retrieved from [Link]

- Google Patents. (n.d.). EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes.

-

ResearchGate. (n.d.). Sulfur trioxide Amine complexes: more than reagents. Retrieved from [Link]

-

ACS Publications. (n.d.). The Reactions of Sulfur Trioxide, and Its Adducts, with Organic Compounds. Chemical Reviews. Retrieved from [Link]

-

RSC Speciality Chemicals Sector. (n.d.). Sulfur Trioxide Amine Complexes. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Sulfonation | Organic Chemistry, Organic Compounds, Sulfonic Acids | Britannica [britannica.com]

- 3. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. nbinno.com [nbinno.com]

- 8. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]

- 10. chemimpex.com [chemimpex.com]

- 11. ajpaonline.com [ajpaonline.com]

- 12. EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes - Google Patents [patents.google.com]

- 13. scbt.com [scbt.com]

- 14. lifechempharma.com [lifechempharma.com]

- 15. SULFUR TRIOXIDE-TRIETHYLAMINE COMPLEX | 761-01-3 [chemicalbook.com]

- 16. Sulfur trioxide trimethylamine complex 3162-58-1 [sigmaaldrich.com]

The Essential Guide to Triethylamine Sulfur Trioxide: Properties, Mechanisms, and Applications in Drug Development

This technical guide provides an in-depth exploration of triethylamine sulfur trioxide (TEA-SO3), a versatile and highly effective sulfonating agent. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a comprehensive understanding of the compound's physicochemical properties, its reaction mechanisms, and its critical role in the synthesis of pharmaceutically relevant molecules. The insights provided herein are grounded in established scientific principles and supported by field-proven applications, aiming to empower you to leverage this reagent with confidence and precision in your synthetic endeavors.

Introduction: A Stable and Selective Sulfonating Agent

In the landscape of organic synthesis, the introduction of a sulfate or sulfonate group is a pivotal transformation, often imparting crucial properties such as increased water solubility, enhanced biological activity, or specific targeting capabilities to a molecule.[1] While numerous sulfonating agents are available, many, like neat sulfur trioxide or chlorosulfonic acid, are highly aggressive, corrosive, and can lead to unwanted side reactions or degradation of sensitive substrates.[2][3]

The triethylamine sulfur trioxide complex emerges as a superior alternative, offering a stable, solid, and manageable source of sulfur trioxide.[2] Its moderated reactivity allows for cleaner and more selective sulfation of a wide array of functional groups, including alcohols, phenols, and amines, making it an invaluable tool in the synthesis of complex molecules, particularly within the pharmaceutical industry.[3][4] This guide will delve into the core attributes of TEA-SO3 that make it a reagent of choice for discerning chemists.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use. TEA-SO3 is a white to light yellow crystalline powder, a characteristic that simplifies handling and weighing compared to liquid or gaseous sulfonating agents.[5]

Table 1: Key Physicochemical Properties of Triethylamine Sulfur Trioxide

| Property | Value | Reference(s) |

| CAS Number | 761-01-3 | [4] |

| Molecular Formula | C₆H₁₅NO₃S | [4] |

| Molecular Weight | 181.25 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 91-93 °C | [5] |

| Solubility | Soluble in water. Slightly soluble in chloroform, ethyl acetate, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). | [6][7] |

| Storage Conditions | 2-8°C, under inert gas, moisture sensitive. | [4] |

Expert Insight: The moisture sensitivity of TEA-SO3 is a critical handling parameter. Exposure to atmospheric moisture can lead to hydrolysis, forming triethylammonium sulfate and sulfuric acid, which can decrease the reagent's potency and introduce impurities into the reaction mixture.[2] Therefore, it is imperative to store the reagent in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and to handle it in a dry environment.

The Chemistry of Sulfation: Mechanism and Selectivity

The utility of triethylamine sulfur trioxide lies in its ability to act as an electrophilic sulfonating agent. The complex exists in equilibrium with a small amount of free sulfur trioxide, which is the active sulfonating species. The triethylamine serves to moderate the reactivity of the highly electrophilic SO₃.

The generally accepted mechanism for the sulfation of an alcohol (a common transformation in drug development) is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electron-deficient sulfur atom of the SO₃ complex. This is followed by a proton transfer, typically facilitated by a base such as excess triethylamine, to yield the triethylammonium salt of the sulfate ester.

Caption: Generalized mechanism of alcohol sulfation using TEA-SO3.

Causality in Experimental Choices: The choice of solvent is crucial for a successful sulfation reaction. Aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are commonly used as they can dissolve both the substrate and the TEA-SO3 complex without interfering with the reaction. The addition of a non-nucleophilic base, often an excess of triethylamine itself, is critical to neutralize the liberated proton and drive the reaction to completion.

One of the key advantages of TEA-SO3 is its potential for regioselectivity, particularly in complex molecules with multiple hydroxyl groups, such as carbohydrates and steroids.[3] The steric bulk of the triethylamine ligand can influence the approach of the reagent to the substrate, often favoring sulfation at less sterically hindered positions. This provides a level of control not easily achieved with more aggressive sulfonating agents.

Applications in Drug Development: Case Studies

The ability to introduce a sulfate group has been leveraged in the development of a variety of therapeutic agents. Sulfation can enhance water solubility for improved bioavailability, mimic naturally occurring sulfated biomolecules, or act as a prodrug strategy.[1][8]

Synthesis of Anticoagulants

Many naturally occurring anticoagulants, such as heparin, are sulfated polysaccharides.[9] Triethylamine sulfur trioxide is a valuable tool for synthesizing heparin-like molecules and other sulfated glycosides with anticoagulant properties. For instance, it has been used in the sulfation of fucoidans, a class of sulfated polysaccharides from brown algae, to enhance their anticoagulant activity.[1][9] The degree and position of sulfation are critical for their biological function, and the controlled reactivity of TEA-SO3 is advantageous in these intricate syntheses.

Development of Anti-Inflammatory Prodrugs

The anti-inflammatory steroid dexamethasone has been converted into its 21-sulfate sodium salt to create a colon-specific prodrug.[8] The highly polar sulfate group renders the molecule poorly absorbed in the upper gastrointestinal tract. Upon reaching the colon, bacterial sulfatases cleave the sulfate ester, releasing the active dexamethasone at the site of inflammation, such as in inflammatory bowel disease. This targeted delivery strategy minimizes systemic side effects.[8]

Table 2: Examples of Pharmaceuticals Synthesized Using Triethylamine Sulfur Trioxide

| Drug/Compound Class | Therapeutic Area | Role of TEA-SO3 | Reference(s) |

| Sulfated Fucoidans | Anticoagulant | Sulfation of polysaccharide backbone to mimic heparin activity. | [1][9] |

| Dexamethasone 21-Sulfate | Anti-inflammatory | Introduction of a sulfate group for colon-specific prodrug delivery. | [8] |

| Sulfated Flavonoids | Various (e.g., anti-inflammatory, antioxidant) | Sulfation of flavonoid hydroxyl groups to modify biological activity. | [4] |

| Anticancer Narciclasine Derivatives | Oncology | Used in the synthesis of sulfated derivatives for potential anticancer activity. | [4] |

Experimental Protocol: A Practical Workflow for Sulfation

To ensure a self-validating and reproducible experimental outcome, a detailed and systematic approach is paramount. The following protocol outlines a general procedure for the sulfation of a primary alcohol using triethylamine sulfur trioxide.

Caption: A typical experimental workflow for the sulfation of an alcohol.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alcohol substrate (1.0 equivalent). Dissolve the substrate in an appropriate volume of anhydrous aprotic solvent (e.g., DMF, pyridine, or CH₂Cl₂).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: While maintaining the temperature at 0°C, add triethylamine sulfur trioxide (typically 1.1 to 1.5 equivalents) portion-wise over 10-15 minutes. If the substrate contains other acid-sensitive groups, an additional equivalent of a non-nucleophilic base like triethylamine can be added.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Workup: If an organic solvent immiscible with water was used, separate the layers. If a water-miscible solvent like DMF was used, dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by standard techniques such as flash column chromatography on silica gel or recrystallization to afford the desired sulfated product.

Trustworthiness through Self-Validation: The success of this protocol relies on rigorous adherence to anhydrous conditions. The use of anhydrous solvents and handling under an inert atmosphere are critical to prevent premature decomposition of the reagent and to ensure high yields. Monitoring the reaction progress by TLC or LC-MS provides in-process validation that the reaction is proceeding as expected and allows for determination of the optimal reaction time.

Comparative Analysis with Other Sulfonating Agents

The choice of sulfonating agent is a critical decision in synthetic planning. Triethylamine sulfur trioxide offers a compelling balance of reactivity and handling convenience compared to other common reagents.

Table 3: Comparison of Common Sulfonating Agents

| Reagent | Formula | Form | Advantages | Disadvantages |

| Triethylamine Sulfur Trioxide | (C₂H₅)₃N·SO₃ | Solid | Stable, easy to handle, mild and selective, good for sensitive substrates.[2][3] | Less reactive than harsher agents, may require longer reaction times. |

| Pyridine Sulfur Trioxide | C₅H₅N·SO₃ | Solid | Commercially available, widely used, effective for Parikh-Doering oxidation.[10] | Can be hygroscopic, potential for pyridine toxicity in final product, less stable than TEA-SO3.[2][4] |

| Chlorosulfonic Acid | ClSO₃H | Liquid | Highly reactive, inexpensive. | Extremely corrosive and moisture-sensitive, reacts violently with water, generates HCl byproduct.[4][11] |

| Sulfur Trioxide (neat) | SO₃ | Liquid/Solid | Most powerful sulfonating agent. | Highly corrosive, volatile, and difficult to handle safely.[3] |

Expert Rationale: For the synthesis of complex, multifunctional molecules prevalent in drug discovery, the mild and selective nature of triethylamine sulfur trioxide is often a decisive advantage. While more reactive agents like chlorosulfonic acid might offer faster reaction times, they carry a significant risk of causing decomposition or promoting side reactions, especially with acid-sensitive substrates.[3] The solid, non-volatile nature of TEA-SO3 also presents a significant safety and handling benefit over reagents like neat SO₃.[2]

Conclusion: A Cornerstone Reagent for Modern Synthesis

Triethylamine sulfur trioxide has firmly established itself as a cornerstone reagent in the toolkit of the modern synthetic chemist. Its unique combination of stability, selectivity, and ease of handling makes it an ideal choice for the sulfation of a diverse range of substrates, particularly in the context of drug discovery and development where molecular complexity and functional group tolerance are paramount. By understanding its fundamental properties and the mechanistic principles that govern its reactivity, researchers can confidently and effectively employ this versatile reagent to construct novel molecular architectures with enhanced biological properties. This guide has aimed to provide not just the "what" and "how," but the critical "why" behind the application of triethylamine sulfur trioxide, empowering scientists to innovate with precision and integrity.

References

-

Comprehensive synthesis and anticoagulant evaluation of a diverse fucoidan library. (2025). Nature Communications. [Link]

-

Pharmaceutical Intermediates: The Role of Sulfur Trioxide Triethylamine Complex. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX. (n.d.). Chongqing Chemdad Co., Ltd.[Link]

-

Synthesis and in vitro properties of dexamethasone 21-sulfate sodium as a colon-specific prodrug of dexamethasone. (2006). Drug Development and Industrial Pharmacy. [Link]

-

Ahirrao, V., Jadhav, R., More, K., Kale, R., Rane, V., Kilbile, J., Rafeeq, M., & Yeole, R. (2022). An Accurate and Precise Analytical Method for Estimation of Active Sulfur Trioxide and Sulfuric acid in Triethylamine Sulfur Trioxide Complex. Asian Journal of Pharmaceutical Analysis. [Link]

- Process for the oxidation of primary and secondary alcohols. (1969).

-

A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. (2006). The Journal of Organic Chemistry. [Link]

-

A kinetic investigation of the hydrolysis of trimethylamine-sulfur trioxide in dimethyl sulfosxide-water solvents. (1968). Oregon State University. [Link]

-

Sulfur Trioxide Amine Complexes. (2010). RSC Speciality Chemicals Sector. [Link]

-

A strategy for synthesising sulfated molecules. (2019). Chemical Communications. [Link]

-

Chemical Modification, Characterization, and Activity Changes of Land Plant Polysaccharides: A Review. (2021). Polymers. [Link]

-

Chemical approaches to the sulfation of small molecules: current progress and future directions. (2024). Essays in Biochemistry. [Link]

-

Fucoidan: Structure and Bioactivity. (2009). Molecules. [Link]

-

Comparison of Different Synthetic Routes for Sulfonation of Polyaniline. (1995). Defense Technical Information Center. [Link]

- The preparation method of Dexamethasone Intermediate. (2016).

-

Preparation of Low-Molecular-Weight Fucoidan with Anticoagulant Activity by Photocatalytic Degradation Method. (2022). Marine Drugs. [Link]

-

Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. (2021). Biomedicines. [Link]

- Preparation method of dexamethasone intermediate. (2012).

-

Parikh–Doering oxidation. (n.d.). Wikipedia. [Link]

-

Preparation of Low-Molecular-Weight Fucoidan with Anticoagulant Activity by Photocatalytic Degradation Method. (2022). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajpaonline.com [ajpaonline.com]

- 3. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]

- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. SULFUR TRIOXIDE-TRIETHYLAMINE COMPLEX | 761-01-3 [chemicalbook.com]

- 8. Synthesis and in vitro properties of dexamethasone 21-sulfate sodium as a colon-specific prodrug of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive synthesis and anticoagulant evaluation of a diverse fucoidan library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechempharma.com [lifechempharma.com]

- 11. Chemical Modification, Characterization, and Activity Changes of Land Plant Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-diethylethanamine; sulfur trioxide (CAS 761-01-3): A Senior Application Scientist's Perspective

For the modern researcher in organic synthesis and drug development, the choice of reagent is a critical decision point that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. Among the arsenal of sulfonating agents, the N,N-diethylethanamine; sulfur trioxide complex, commonly known as Triethylamine Sulfur Trioxide (TEA-SO3), stands out as a versatile and manageable reagent. This guide provides an in-depth exploration of its properties, mechanisms, applications, and best practices, grounded in both chemical principles and practical laboratory experience.

Core Characteristics and Physicochemical Properties

The TEA-SO3 complex is a stable, solid adduct formed between the Lewis base, triethylamine (N(CH2CH3)3), and the powerful Lewis acid, sulfur trioxide (SO3)[1]. This complexation tames the aggressive and difficult-to-handle nature of free SO3, rendering it a user-friendly reagent for introducing sulfonate groups into a wide array of organic molecules[2]. Its solid form and moderated reactivity offer significant advantages over highly corrosive alternatives like chlorosulfonic acid or fuming sulfuric acid (oleum)[3][4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 761-01-3 | [1] |

| Molecular Formula | C6H15NO3S | [1][5][6] |

| Molecular Weight | 181.25 g/mol | [5][6] |

| Appearance | White to light brown powder/crystals | [5][7] |

| Melting Point | ~85 °C | [5][7] |

| Synonyms | Triethylamine-Sulfur Trioxide Complex, TEA-SO3 | [7][8] |

| Storage Temperature | 2-8 °C, in a dry, tightly closed container | [7][9] |

| SMILES | CCN(CC)CC.O=S(=O)=O | [6][10] |

The Chemistry of Sulfonation: Mechanism and Advantages

The utility of TEA-SO3 lies in its function as an electrophilic sulfonating agent. The triethylamine serves to stabilize the highly reactive sulfur trioxide, making it a milder and more selective reagent.[1][4] The reaction mechanism involves the nucleophilic attack of a substrate, typically an alcohol or an amine, on the electron-deficient sulfur atom of the complex.

Mechanism of Action: Sulfation of an Alcohol

The primary application of TEA-SO3 is the sulfation of alcohols to form sulfate esters. This transformation is crucial in drug development for enhancing the water solubility and bioavailability of parent molecules.[8][11]

Caption: Mechanism of alcohol sulfation using TEA-SO3.

Causality Behind Reagent Choice: Why TEA-SO3?

The decision to use TEA-SO3 over other sulfonating agents is often driven by the substrate's sensitivity.

-

Acid-Sensitive Substrates : Unlike chlorosulfonic acid or oleum, which are strongly acidic and can cause degradation or unwanted side reactions, TEA-SO3 operates under milder, often neutral or slightly basic conditions.[4] This is critical for complex molecules with acid-labile functional groups, such as certain polysaccharides or heterocycles.[3][4]

-

Selectivity : TEA-SO3 exhibits excellent chemoselectivity. For instance, in aminoalcohols, sulfur trioxide amine complexes can selectively sulfate the nitrogen atom, whereas chlorosulfonic acid would target the hydroxyl group.[4]

-

Handling and Safety : As a stable, non-volatile solid, TEA-SO3 is significantly easier and safer to handle, weigh, and add to a reaction compared to fuming, highly corrosive liquids.[3]

Applications in Drug Discovery and Development

The introduction of a sulfonate moiety can profoundly alter the pharmacological profile of a molecule. This makes TEA-SO3 an invaluable tool for medicinal chemists and drug development professionals.[8]

-

Synthesis of Active Pharmaceutical Ingredients (APIs) : The complex is instrumental in synthesizing sulfonamide-based drugs, which include important classes of antibacterial agents (sulfa drugs), diuretics, and hypoglycemics.[8]

-

Prodrug Strategies : Sulfation is a key strategy for creating prodrugs. For example, dexamethasone 21-sulfate and sulfate-conjugated methylprednisolone have been synthesized using TEA-SO3 to create colon-specific prodrugs, which release the active steroid in the lower gastrointestinal tract.[7][10]

-

Improving Pharmacokinetics : By adding a highly polar sulfate group, the aqueous solubility of a drug candidate can be dramatically increased. This is a common tactic to improve the formulation of poorly soluble compounds, potentially enhancing their bioavailability.[8][11]

-

Synthesis of Biological Probes : TEA-SO3 is used to synthesize sulfated versions of natural products and their derivatives, such as flavonoids, steroids, and polysaccharides.[10][11] These sulfated molecules are essential for studying biological processes where sulfation plays a key role, such as in cell signaling and viral entry mechanisms.[11][12]

Experimental Protocol: General Procedure for Alcohol Sulfation

This protocol provides a self-validating system for the sulfation of a primary or secondary alcohol. The causality for each step is explained to ensure reproducibility and understanding.

Workflow Diagram

Caption: General experimental workflow for alcohol sulfation.

Step-by-Step Methodology

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dimethylformamide, pyridine, or dichloromethane). The choice of solvent is critical; it must solubilize the starting material and the intermediate salt without reacting with the sulfonating agent.

-

Cooling : Cool the solution to 0-5 °C using an ice-water bath. This step is crucial to dissipate the heat generated during the exothermic sulfation reaction, thereby minimizing potential side products.[13]

-

Reagent Addition : Add the this compound complex (1.1 to 1.5 equivalents) to the stirred solution in small portions over 15-30 minutes. Portion-wise addition maintains control over the reaction temperature and concentration profile.

-

Reaction Monitoring : Allow the reaction to stir at 0-5 °C and warm slowly to room temperature. Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. A successful reaction is indicated by the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak.

-

Quenching : Once the reaction is complete, carefully quench it by adding cold water or a saturated aqueous solution of sodium bicarbonate. This step neutralizes any remaining reactive species.

-

Isolation and Purification : The method for isolation depends on the nature of the product.

-

For water-soluble sulfate salts, the aqueous layer may be washed with an organic solvent (e.g., ethyl acetate) to remove triethylamine and other nonpolar impurities. The product can then be isolated by lyophilization or by precipitation.

-

For less polar products, standard extractive work-up followed by purification via column chromatography may be employed. A successful synthesis of lithocholic acid sulfates reported product yields over 90% using a similar procedure.[14][15]

-

Safety, Handling, and Storage

While TEA-SO3 is safer than many alternatives, it is still a corrosive and moisture-sensitive chemical that demands careful handling.[1][9]

Mandatory Safety Precautions

Caption: Key safety protocols for handling TEA-SO3.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves.[9][16][17] A face shield is recommended when handling larger quantities.[17]

-

Engineering Controls : Handle the solid exclusively within a certified chemical fume hood to avoid inhalation of dust.[16][18] Ensure an eyewash station and safety shower are readily accessible.[18]

-

Handling : Avoid contact with skin and eyes.[18][19] Do not breathe dust.[9][17] The compound is corrosive and can cause severe skin burns and eye damage.[9][17]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, ideally between 2-8 °C as recommended.[10][9] It is hygroscopic and will decompose upon contact with moisture.

-

Spill & Disposal : In case of a spill, avoid generating dust.[9] Collect the material using dry methods and place it in a suitable container for disposal.[19] Dispose of the waste in accordance with local, state, and federal regulations for corrosive materials.[9][17]

Conclusion

This compound is more than just a reagent; it is a problem-solver for the synthetic chemist. Its unique combination of reactivity, selectivity, and ease of handling makes it an indispensable tool for the sulfation of sensitive and complex molecules. For professionals in drug discovery, its ability to predictably modify compounds to enhance their physicochemical and pharmacological properties secures its role in the development of next-generation therapeutics. By understanding its underlying chemical principles and adhering to rigorous experimental and safety protocols, researchers can fully leverage the power of this versatile sulfonating agent.

References

-

Eldridge, J., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(10), 4088-4097. Available at: [Link]

-

Visser, T. J., et al. (1982). Synthesis and some properties of sulfate esters and sulfamates of iodothyronines. Endocrinology, 110(3), 983-990. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Optimizing Organic Synthesis with Sulfur Trioxide Triethylamine Complex. Retrieved from [Link]

-

Tserng, K. Y., & Klein, P. D. (1977). Synthesis of sulfate esters of lithocholic acid, glycolithocholic acid, and taurolithocholic acid with sulfur trioxide-triethylamine. Journal of Lipid Research, 18(4), 491-495. Available at: [Link]

-

Rusnati, M., & Urbinati, C. (2009). Polysulfated/sulfonated compounds for the development of drugs at the crossroad of viral infection and oncogenesis. Current Pharmaceutical Design, 15(25), 2946-2957. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfur trioxide trimethylamine complex. Retrieved from [Link]

-

Gamage, A. M., & Tønder, J. E. (2020). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry, 11(7), 765-780. Available at: [Link]

-

ResearchGate. (1977). (PDF) Synthesis of sulfate esters of lithocholic acid, glycol it hocholic acid, and tau rol it hocholic acid with su If u r trioxide-triethylamine. Retrieved from [Link]

-

Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Pharmaceutical Intermediates: The Role of Sulfur Trioxide Triethylamine Complex. Retrieved from [Link]

-

ResearchGate. (2010). The Utility of Sulfonate Salts in Drug Development | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1). PubChem Compound Database. Retrieved from [Link]

-

Smalley, J. P., et al. (2019). Sulfation made simple. Chemical Communications, 55(24), 3469-3472. Available at: [Link]

- European Patent Office. (2003). EP 1463748 B1: Synthesis of a mixture of sulfated estrogens using a sulfur trioxide complex.

-

Ahirrao, V., et al. (2018). Development and Validation of Potentiometric Titration Method for Quality Assessment of Triethylamine Sulfur Trioxide Complex. Asian Journal of Pharmaceutical Analysis, 8(2), 83-88. Available at: [Link]

-

Chemsrc. (2025). This compound | CAS#:761-01-3. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylethanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Sulfur Trioxide-Amine Adducts. Retrieved from [Link]

-

RSC Speciality Chemicals Sector. (2010). Sulfur Trioxide Amine Complexes. Retrieved from [Link]

- Google Patents. (1992). EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes.

-

Organic Syntheses. (2020). Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate. Retrieved from [Link]

-

Hairui Chemical. (n.d.). N,N-Diethylethanamine sulfur trioxide_761-01-3. Retrieved from [Link]

-

American Society for Testing and Materials. (2017). In Situ Raman Spectroscopy Monitoring of the Reaction of Sulfur Trioxide with Polyethylene Fibers in Chlorinated Solvents. Journal of ASTM International, 14(9). Available at: [Link]

Sources

- 1. CAS 761-01-3: Sulfur trioxide-triethylamine complex [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. ajpaonline.com [ajpaonline.com]

- 4. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. SULFUR TRIOXIDE-TRIETHYLAMINE COMPLEX | 761-01-3 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Sulfur trioxide triethylamine complex technical, = 95 sulfur 761-01-3 [sigmaaldrich.com]

- 11. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polysulfated/sulfonated compounds for the development of drugs at the crossroad of viral infection and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N,N-diethylethanamine;sulfurous acid (61843-81-0) for sale [vulcanchem.com]

- 14. Synthesis of sulfate esters of lithocholic acid, glycolithocholic acid, and taurolithocholic acid with sulfur trioxide-triethylamine (Journal Article) | OSTI.GOV [osti.gov]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Solubility of Triethylamine Sulfur Trioxide in Organic Solvents

<

Abstract

The triethylamine sulfur trioxide complex (TEA-SO3) is a pivotal reagent in modern organic synthesis, prized for its role as a mild and selective sulfonating agent.[1][2] The efficacy, control, and outcome of reactions employing this complex are intrinsically linked to its solubility in the chosen solvent system. This guide provides an in-depth analysis of the solubility characteristics of TEA-SO3 across a spectrum of common organic solvents. We will explore the theoretical underpinnings of its solubility, present a consolidated table of qualitative and semi-quantitative solubility data, detail a robust experimental protocol for solubility determination, and discuss the practical implications for reaction design and optimization. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals to facilitate informed solvent selection and ensure reproducible, high-yield synthetic outcomes.

Introduction to Triethylamine Sulfur Trioxide (TEA-SO3)

Triethylamine sulfur trioxide, with the chemical formula (CH₃CH₂)₃N·SO₃, is a stable, white to light yellow crystalline powder.[3] It is a Lewis acid-base adduct formed between the Lewis base triethylamine and the Lewis acid sulfur trioxide.[4] This complexation tames the extreme reactivity of free sulfur trioxide, rendering TEA-SO3 a significantly safer and more manageable reagent for introducing the sulfonate group (-SO₃H) into organic molecules.[1][2]

Its primary application lies in the sulfation of alcohols, phenols, amines, and other nucleophilic substrates, a critical transformation in the synthesis of pharmaceuticals, detergents, dyes, and biomolecules.[2][4][5] The physical state and solubility of the complex dictate its handling, reaction kinetics, and the ease of product purification. A thorough understanding of its behavior in various organic media is therefore not merely academic but a practical necessity for process development and scale-up.

Key Properties of TEA-SO3:

-

Appearance: White to light yellow crystalline powder[3]

-

Melting Point: Approximately 91-93 °C[3] (Note: Some sources indicate higher melting points, which may refer to related complexes or decomposition temperatures).[7][8]

-

Sensitivity: The complex is notably moisture-sensitive (hygroscopic) and can degrade in the presence of water to form triethylamine sulfate and sulfuric acid, which reduces its potency.[2] It is also incompatible with strong oxidizing agents.[9]

Theoretical Principles of Solubility

The solubility of TEA-SO3 is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. TEA-SO3 is a polar, ionic complex. The N-S bond is dative covalent, and the molecule possesses a significant dipole moment. Therefore, its solubility is expected to be highest in polar organic solvents capable of stabilizing its charged structure.

Factors Influencing Solubility:

-

Solvent Polarity: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally effective at dissolving TEA-SO3. They possess high dielectric constants and can solvate the complex effectively.

-

Hydrogen Bonding: While TEA-SO3 itself does not have hydrogen bond donors, it can act as an acceptor. Solvents with hydrogen-bonding capabilities may interact differently than those without. Protic solvents like alcohols can react with the complex, especially at elevated temperatures.

-

Temperature: Solubility is generally temperature-dependent. For most solid-liquid systems, solubility increases with temperature, although this must be balanced against the thermal stability of the complex.

-

Purity of the Complex: Impurities, particularly absorbed moisture, can alter the observed solubility and reactivity of the reagent.[2]

Solubility Profile of TEA-SO3 in Organic Solvents